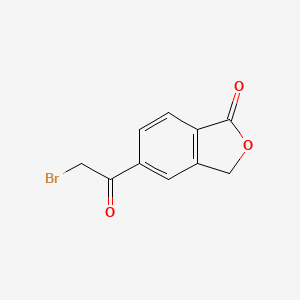

![molecular formula C14H13BrN2S B1448277 3-烯丙基萘[2,1-d]噻唑-2(3H)-亚胺氢溴酸盐 CAS No. 1820587-66-3](/img/structure/B1448277.png)

3-烯丙基萘[2,1-d]噻唑-2(3H)-亚胺氢溴酸盐

描述

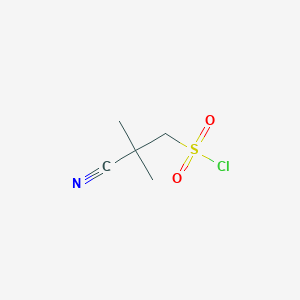

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide (3-ANTH) is a small organic compound with a unique structure that has been studied for its potential applications in scientific research and in laboratory experiments. 3-ANTH is a member of the class of compounds known as thiazoles, which are characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom. 3-ANTH is a crystalline solid that is soluble in water and has a molecular weight of 203.13 g/mol.

科学研究应用

治疗多功能性和药用化学

噻唑衍生物,包括咪唑并[2,1-b]噻唑,因其多样的药理活性而受到广泛研究。这些活性跨越各个治疗领域,反映了该化合物开发新治疗剂的潜力。噻唑的结构基序是许多治疗剂不可或缺的,突出了其在药物设计和开发中的重要性。2000-2018 年间的文献综述突出了咪唑并[2,1-b]噻唑衍生物广泛的药理活性,表明它们在临床应用和设计具有改进功效的新型化合物的潜力 (Shareef 等人,2019 年)。

合成发展和绿色方法

1,3-噻唑烷-4-酮及其相关结构的合成和功能化已从 19 世纪中叶探索至今。这些努力突出了合成方法的演变,包括绿色化学方法,以获得这些化合物。这些结构的生物学潜力,包括它们在商业药物中的应用,表明了药用化学的未来前景 (Santos 等人,2018 年)。

抗氧化和抗炎应用

苯并稠合噻唑衍生物已被评估其抗氧化和抗炎活性。由于持续需要更有效且副作用更少的治疗方法,在这些治疗类别中开发替代药物至关重要。这些衍生物的合成及其对各种模型的评估突出了它们作为新型治疗剂的潜力 (Raut 等人,2020 年)。

缓蚀

咪唑啉及其衍生物,包括具有噻唑结构的衍生物,因其有效的缓蚀性能而受到认可。这些化合物因其环境友好性、低成本和保护金属免受腐蚀的功效而受到重视,这使得它们在石油等行业中具有相关性 (Sriplai & Sombatmankhong, 2023)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological effects . They have been associated with various biological properties, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .

Mode of Action

Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways, influencing a range of biological activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antifungal, antiviral, and herbicidal activities .

生化分析

Biochemical Properties

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme superoxide dismutase, which is crucial for protecting cells from oxidative stress . The compound binds to the active site of superoxide dismutase, enhancing its activity and thereby increasing the cell’s ability to neutralize reactive oxygen species. Additionally, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide has been shown to interact with glutathione peroxidase, another enzyme involved in the detoxification of hydrogen peroxide . These interactions highlight the compound’s potential in modulating oxidative stress pathways.

Cellular Effects

The effects of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases . This results in programmed cell death, which is a desirable outcome in cancer therapy. Furthermore, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide influences cell signaling pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is often upregulated in cancer cells . This inhibition reduces the expression of genes involved in cell proliferation and survival, thereby suppressing tumor growth.

Molecular Mechanism

At the molecular level, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities . Additionally, it inhibits the activity of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκB . This leads to the accumulation of IκB in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating target genes. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide change over time. The compound is relatively stable under physiological conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can lead to sustained activation of antioxidant pathways and prolonged inhibition of the NF-κB pathway . These effects contribute to the compound’s potential as a therapeutic agent for chronic diseases characterized by oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound enhances the activity of antioxidant enzymes and reduces oxidative stress without causing significant toxicity . At high doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide while minimizing its toxicity.

Metabolic Pathways

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes such as glutathione S-transferase, which conjugates them with glutathione for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . This modulation can alter the levels of metabolites and energy production in cells.

Transport and Distribution

Within cells and tissues, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It also interacts with transporters such as the organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can bind to intracellular proteins and accumulate in specific compartments, such as the mitochondria and the nucleus . This localization is crucial for its biological activity.

Subcellular Localization

The subcellular localization of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in oxidative phosphorylation and reactive oxygen species detoxification . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin . The localization of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

属性

IUPAC Name |

3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCWXYULRHKMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)